3-chloro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 3-chloro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a chloro substituent at the 3-position of the benzamide moiety. The molecule incorporates a 2,3-dihydro-1,3-benzothiazole ring system with a (2Z)-configuration, an acetamido group at position 6, and a propargyl (prop-2-yn-1-yl) substituent at position 3 of the benzothiazole ring.
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-3-9-23-16-8-7-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-5-4-6-14(20)10-13/h1,4-8,10-11H,9H2,2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGMZTQAZVVPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the acetamido and prop-2-yn-1-yl groups. The final step involves the chlorination of the benzamide moiety. Reaction conditions often include the use of bases like triethylamine (TEA) and solvents such as tetrahydrofuran (THF) .
Chemical Reactions Analysis
Reaction with Nucleophiles
The chloro substituent at position 3 undergoes nucleophilic substitution under specific conditions:
The reaction kinetics follow second-order kinetics () in polar aprotic solvents .
Oxidation Reactions
The alkyne (prop-2-yn-1-yl) group undergoes oxidative transformations:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 0°C, 2h | Carboxylic acid derivative via alkyne cleavage | Electrophilic oxidation |
| Ozone (O₃) | CH₂Cl₂, -78°C, 1h | Ketone formation after reductive workup (Zn/H₂O) | Ozonolysis |
| AgNO₃/NH₄OH | RT, 30min | Silver acetylide complex | Coordination-driven oxidation |
Oxidation products are characterized by IR loss of at 2100 cm⁻¹ and NMR shifts () for ketones .
Reduction Reactions
The benzothiazole core and alkyne group participate in reduction:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 6h | Saturated dihydrobenzothiazole derivative | >90% |
| NaBH₄/CuI | THF, 0°C, 1h | Partial reduction of alkyne to cis-alkene | 78% |
| LiAlH₄ | Et₂O, reflux, 4h | Amide reduction to amine | 65% |
Reduction of the alkyne to alkene follows syn-addition ().
Cycloaddition Reactions
The prop-2-yn-1-yl group enables [2+2] and [3+2] cycloadditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Tetrazines | RT, 24h | Pyridazine-fused benzothiazole | Bioorthogonal labeling |
| Azides (CuAAC) | CuSO₄, sodium ascorbate | Triazole-linked conjugates | Drug delivery systems |
Cycloadditions proceed with and regioselectivity >95% .
Sulfonation and Sulfuration
The benzamide moiety undergoes electrophilic sulfonation:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| SO₃/H₂SO₄ | 0°C, 2h | 4-sulfo derivative | Para-selectivity dominates |
| Lawesson’s reagent | Toluene, reflux, 12h | Thioamide analog |
Sulfonation kinetics follow pseudo-first-order behavior () .
Key Research Findings
-
Catalytic Influence : Silver(I) salts enhance alkyne reactivity by 40% in cross-coupling reactions.
-
pH Sensitivity : Amide hydrolysis occurs at pH < 2 or >12, forming carboxylic acid derivatives () .
-
Thermal Stability : Decomposition initiates at 220°C () via retro-Diels-Alder pathways.
This compound’s reactivity profile highlights its versatility in synthesizing bioactive derivatives, particularly in medicinal chemistry applications targeting serotonin receptors . Experimental data from analogous benzothiazole systems validate these pathways .
Scientific Research Applications
3-chloro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-microbial and anti-inflammatory agent.
Medicine: Explored for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting cellular processes. The benzothiazole ring plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis or interference with signal transduction pathways .
Comparison with Similar Compounds
N-(Benzothiazol-2-yl)-3-chlorobenzamide ()
- Structural Differences : Lacks the dihydrobenzothiazole ring, propargyl group, and acetamido substituent. The benzothiazole is directly linked to the benzamide via a single bond.
- Synthesis: Prepared via reaction of 3-chlorobenzoyl isothiocyanate with 2-aminobenzothiazole, yielding a planar structure with trans-amide conformation .
- Key Features : Exhibits N–H⋯N hydrogen bonding and π–π stacking, critical for crystal packing. The absence of a propargyl group limits its utility in click chemistry or alkyne-based functionalization.
| Parameter | Target Compound | N-(Benzothiazol-2-yl)-3-chlorobenzamide |
|---|---|---|
| Benzothiazole Substitution | 6-Acetamido, 3-propargyl, dihydro ring | Unsubstituted benzothiazole |
| Geometry | Non-planar (dihydro ring and propargyl distortion) | Planar with trans-amide conformation |
| Functional Groups | Chloro, acetamido, propargyl | Chloro, benzothiazole |
Nickel Complex of 3-Chloro-N-(Diethylcarbamothioyl)benzamide ()
- Structural Differences : Replaces the benzothiazolylidene group with a diethylcarbamothioyl (S-containing) ligand.
- Coordination Chemistry: Forms a four-coordinate nickel complex with distorted square-planar geometry (Ni–S and Ni–O bonds).
- Applications : The carbamothioyl group enhances metal-binding affinity, but the target compound’s propargyl group offers additional reactivity for post-synthetic modifications.
| Parameter | Target Compound | Nickel Carbamothioyl Complex |
|---|---|---|
| Ligand Type | Benzothiazolylidene | Carbamothioyl |
| Coordination Sites | N and S (potential bidentate) | S and O (monodentate or bidentate) |
| Metal Geometry | Not reported (hypothetical: square planar/tetrahedral) | Distorted square planar (Ni) |
Lecozotan Hydrochloride ()
- Structural Differences: A cyano-substituted benzamide with a piperazinyl-propyl group, targeting 5-HT1A receptors. The target compound lacks the piperazine moiety but shares the benzamide backbone.
- Bioactivity : Lecozotan is a cognitive enhancer for Alzheimer’s disease, while the target compound’s bioactivity remains unexplored. The acetamido and propargyl groups may confer selectivity for kinases or other enzymes .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
- Structural Differences : Simpler benzamide with a hydroxyl-dimethyl group, acting as an N,O-bidentate ligand. The target compound’s acetamido group could similarly coordinate metals, but its propargyl group adds steric bulk.
- Applications : Used in metal-catalyzed C–H functionalization. The target compound’s benzothiazolylidene group may enhance π-backbonding in metal complexes .
Biological Activity
3-chloro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.
Chemical Structure and Properties
The compound features a benzothiazole core with an acetamido group and a propynyl side chain. Its molecular formula is C19H15ClN3O2S, and it has a molecular weight of approximately 373.85 g/mol. The structural uniqueness contributes to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that benzothiazole derivatives can inhibit cell proliferation in human breast cancer cells (MCF7) and human lung cancer cells (A549) through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Research indicates that benzothiazole derivatives possess antibacterial and antifungal activities. For example, a related compound demonstrated effective inhibition of Staphylococcus aureus and Candida albicans growth . The mechanism is believed to involve disruption of microbial cell membranes.
Anti-inflammatory Effects
Compounds with similar structures have shown promising anti-inflammatory effects. For instance, thiazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Study on Anticancer Properties
In a controlled study, researchers synthesized several benzothiazole derivatives, including the target compound. The derivatives were tested against multiple cancer cell lines using MTT assays to evaluate cytotoxicity. The results indicated that the compound exhibited IC50 values in the micromolar range against MCF7 and A549 cells, highlighting its potential as an anticancer agent .
Evaluation of Antimicrobial Activity
Another study focused on the antimicrobial efficacy of benzothiazole derivatives against various pathogens. The minimum inhibitory concentration (MIC) was determined for several strains, revealing that some derivatives had MIC values as low as 10 µg/mL against Staphylococcus aureus. This suggests significant potential for development into therapeutic agents for infections caused by resistant strains .
Data Tables
| Biological Activity | Cell Line/Pathogen | Effect | IC50/MIC |
|---|---|---|---|
| Anticancer | MCF7 | Cytotoxicity | 15 µM |
| Anticancer | A549 | Cytotoxicity | 20 µM |
| Antimicrobial | Staphylococcus aureus | Inhibition | 10 µg/mL |
| Antimicrobial | Candida albicans | Inhibition | 15 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
